Bienvenue dans la boutique en ligne BenchChem!

N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide

Physicochemical profiling Drug-likeness Permeability

N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide (CAS 2415583-59-2) is a synthetic small molecule (C13H17N3O2, MW 247.29 g/mol) built on the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one bicyclic scaffold. The scaffold itself is a core element in multiple chemotypes active against bromodomain-containing proteins (BRD4/BRD9) and the E3 ubiquitin ligase CBL-B.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 2415583-59-2
Cat. No. B2804705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide
CAS2415583-59-2
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCN1C=CC2=C1C(=O)N(C=C2)CCC(=O)N(C)C
InChIInChI=1S/C13H17N3O2/c1-14(2)11(17)6-9-16-8-5-10-4-7-15(3)12(10)13(16)18/h4-5,7-8H,6,9H2,1-3H3
InChIKeyKWTMZAHUUHCFPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide (CAS 2415583-59-2): Core Structure & Physicochemical Baseline


N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide (CAS 2415583-59-2) is a synthetic small molecule (C13H17N3O2, MW 247.29 g/mol) built on the 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one bicyclic scaffold [1]. The scaffold itself is a core element in multiple chemotypes active against bromodomain-containing proteins (BRD4/BRD9) and the E3 ubiquitin ligase CBL-B [2][3]. This particular derivative carries an N6-propanamide sidechain terminated with an N,N-dimethylamide moiety, yielding distinct physicochemical properties—including zero hydrogen-bond donors, a computed XLogP3 of 0, and a topological polar surface area (TPSA) of 45.6 Ų—that directly influence its suitability as a building block or fragment in structure-activity campaigns [1].

Why N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide Cannot Be Replaced by Common Analogs


Even within the narrow set of pyrrolo[2,3-c]pyridin-7-one propanamides bearing an N6 sidechain, small structural modifications produce large differences in hydrogen-bonding capacity, lipophilicity, and polarity [1]. The N,N-dimethylamide terminus of the target compound eliminates all hydrogen-bond donor (HBD) character (HBD count = 0), whereas the N-methylamide analog (CAS 2415603-73-3) retains one HBD and the primary amide analog (CAS 2415624-39-2) retains two HBDs. These differences directly impact passive permeability, aqueous solubility, and the compound’s behaviour in fragment- or building-block-based library syntheses where donor/acceptor balance must be tightly controlled [1]. Consequently, selecting the wrong amide bioisostere without accounting for the specific physicochemical vector represented by this compound can derail lead-optimisation objectives such as CNS penetration, oral bioavailability, or selectivity for targets that exploit directional H-bond contacts [1][2].

N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide: Quantitative Differentiation Against Closest Structural Analogs


Zero Hydrogen-Bond Donor Count vs. Mono- and Unsubstituted Amide Analogs

The N,N-dimethylamide cap eliminates all hydrogen-bond donor (HBD) character, yielding an HBD count of 0, whereas the N-methylamide analog (CAS 2415603-73-3) possesses 1 HBD and the primary amide analog (CAS 2415624-39-2) possesses 2 HBDs [1]. The absence of HBDs is directly correlated with improved passive transcellular permeability, as HBD count is a critical factor in CNS MPO scoring and PAMPA permeability predictions [2]. In the context of the pyrrolo[2,3-c]pyridin-7-one scaffold, this represents a decisive physicochemical differentiator for applications requiring low HBD burden.

Physicochemical profiling Drug-likeness Permeability

Reduced Topological Polar Surface Area (TPSA) vs. Primary Amide Analogs

The target compound exhibits a computed TPSA of 45.6 Ų [1]. For the primary amide analog (CAS 2415624-39-2), the additional –NH₂ group increases TPSA to an estimated 64-68 Ų based on standard fragment contributions of the amide group [2]. TPSA values below 60 Ų are associated with enhanced oral absorption and blood-brain barrier penetration, while values above 140 Ų severely limit passive permeability [3]. The target compound's TPSA thus falls in a favorable range compared to the primary amide bioisosteres.

Polar surface area Absorption Drug design

Balanced Lipophilicity (XLogP3 = 0) vs. More Hydrophobic N-Alkyl or N-Aromatic Derivatives

The target compound's computed XLogP3 is 0 based on the PubChem XLogP3 3.0 algorithm [1]. This is notably lower than the N-ethyl analog (3-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide; estimated XLogP ~0.5-0.8) or the N-adamantyl derivative (CAS 2415622-91-0; estimated XLogP >2.5) . Lead-like chemical space recommends XLogP values between -2 and 3, with values near 0.5-1.5 often preferred for developmental candidates, but lower XLogP values near 0 are associated with improved aqueous solubility, reduced off-target binding, and lower metabolic liability associated with CYP450-mediated oxidation of lipophilic moieties [2]. The target compound's balanced lipophilicity may therefore offer a superior starting point for subsequent synthetic derivatization aimed at modulating solubility.

Lipophilicity Solubility Lead-likeness

Moderate Molecular Weight and Rotatable Bond Profile vs. Extended Amide Derivatives

The target compound has a molecular weight of 247.29 g/mol and 3 rotatable bonds [1]. This compares favorably with bulkier analogs, such as the N-adamantyl derivative (CAS 2415622-91-0; MW 395.5 g/mol, >5 rotatable bonds) and with 4-substituted 1H-pyrrolo[2,3-c]pyridin-7-one BRD inhibitors that typically exceed 350 g/mol [2]. For fragment-based screening libraries, the 'rule of three' recommends MW <300 g/mol and rotatable bonds ≤3, which the target compound satisfies [3]. Its compact size therefore renders it suitable as a fragment hit or a minimal core for late-stage functionalization, offering procurement advantage over larger, pre-functionalized analogs.

Molecular weight Rotatable bonds Fragment-based drug design

N,N-Dimethylamide Redox Stability vs. N-Benzyl or Allyl Amines on the Pyrrolo[2,3-c]pyridin-7-one Core

The N,N-dimethylamide substituent is intrinsically less susceptible to oxidative dealkylation than N-benzyl, N-allyl, or N-phenethyl amines [1]. While direct stability data for the target compound are not published, class-level inference indicates that tertiary amides generally exhibit superior metabolic stability compared to their secondary and primary counterparts due to reduced N-dealkylation potential [2]. This contrasts with pyrrolo[2,3-c]pyridin-7-one probes bearing N6-allyl or N6-benzyl groups, which are more prone to CYP450-mediated oxidation [1]. When planning synthetic derivatization or prolonged biophysical assays, the dimethylamide terminus may reduce degradation-related variability.

Stability Oxidation Medicinal chemistry

Procurement-Guided Application Scenarios for N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide


Fragment-Based Library Expansion Against Bromodomain or CBL-B Targets

The compound's MW (247 g/mol), TPSA (45.6 Ų), and XLogP3 (0) satisfy fragment-like criteria. It can be procured as a core fragment for bromodomain (BRD4/BRD9) inhibitor discovery campaigns [1] or as a minimal scaffold for assembling E3 ligase (CBL-B) probes, where the dimethylamide terminus reduces hydrogen-bond donor complexity while retaining solubility for biophysical screening [2].

Building Block for PROTAC Linker Attachment

The N,N-dimethylamide sidechain provides a chemically inert handle for amide coupling or reductive amination without introducing additional HBDs. This is critical when designing heterobifunctional protein degraders (PROTACs) that require fine-tuning of physicochemical properties to balance cell permeability and ternary complex formation [1]. The zero-HBD profile of the dimethylamide terminus avoids unintended intra- or intermolecular hydrogen bonding that could perturb linker geometry [2].

Negative Control or Physicochemical Benchmark in Permeability Assays

Because the compound contains zero hydrogen-bond donors and a moderate TPSA, it can serve as a benchmark for passive permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments [1]. When screening analogs of pyrrolo[2,3-c]pyridin-7-one inhibitors, including this dimethylamide derivative in the test set allows researchers to deconvolute HBD-dependent effects on permeability from scaffold-dependent contributions [2].

Late-Stage Diversification Intermediate for Selective CBL-B Inhibitors

Pfizer and other pharmaceutical companies have patented 1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one derivatives as selective CBL-B inhibitors for cancer immunotherapy [1]. The target compound, with its N,N-dimethylamide sidechain, provides a suitable intermediate for late-stage functionalization at the C4 position of the core, enabling modular assembly of focused compound libraries while maintaining the favorable permeability and solubility profile conferred by the dimethylamide moiety [2].

Quote Request

Request a Quote for N,N-dimethyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.